2-(2-((2-((R)-3-(3,4-Dimethoxyphenyl)-1-(((S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butyl)piperidin-2-yl)methoxy)propyl)phenoxy)methyl)phenoxy)acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((2-(®-3-(3,4-Dimethoxyphenyl)-1-(((S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butyl)piperidin-2-yl)methoxy)propyl)phenoxy)methyl)phenoxy)acetic Acid is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-(®-3-(3,4-Dimethoxyphenyl)-1-(((S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butyl)piperidin-2-yl)methoxy)propyl)phenoxy)methyl)phenoxy)acetic Acid involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as alkylation, acylation, and etherification. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-((2-(®-3-(3,4-Dimethoxyphenyl)-1-(((S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butyl)piperidin-2-yl)methoxy)propyl)phenoxy)methyl)phenoxy)acetic Acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The conditions may vary depending on the specific reaction, but they often involve controlled temperatures, pressures, and pH levels to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds, ethers, and esters.
Aplicaciones Científicas De Investigación
2-(2-((2-(®-3-(3,4-Dimethoxyphenyl)-1-(((S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butyl)piperidin-2-yl)methoxy)propyl)phenoxy)methyl)phenoxy)acetic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-((2-(®-3-(3,4-Dimethoxyphenyl)-1-(((S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butyl)piperidin-2-yl)methoxy)propyl)phenoxy)methyl)phenoxy)acetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or affect gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
Ethyl 3-(furan-2-yl)propionate: Another compound with a similar core structure but different substituents, resulting in unique reactivity and applications.
Uniqueness
2-(2-((2-(®-3-(3,4-Dimethoxyphenyl)-1-(((S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butyl)piperidin-2-yl)methoxy)propyl)phenoxy)methyl)phenoxy)acetic Acid stands out due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its unique combination of aromatic rings and functional groups makes it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C45H57NO10 |
---|---|
Peso molecular |
771.9 g/mol |
Nombre IUPAC |
2-[2-[[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-[[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butyl]piperidin-2-yl]methoxy]propyl]phenoxy]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C45H57NO10/c1-7-32(34-25-42(51-4)45(53-6)43(26-34)52-5)27-46-23-13-12-15-35(46)29-55-39(21-19-31-20-22-40(49-2)41(24-31)50-3)36-16-9-11-18-38(36)54-28-33-14-8-10-17-37(33)56-30-44(47)48/h8-11,14,16-18,20,22,24-26,32,35,39H,7,12-13,15,19,21,23,27-30H2,1-6H3,(H,47,48)/t32-,35+,39-/m1/s1 |
Clave InChI |
NAANKLZXEZIUJU-MNYREFGISA-N |
SMILES isomérico |
CC[C@H](CN1CCCC[C@H]1CO[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3OCC4=CC=CC=C4OCC(=O)O)C5=CC(=C(C(=C5)OC)OC)OC |
SMILES canónico |
CCC(CN1CCCCC1COC(CCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3OCC4=CC=CC=C4OCC(=O)O)C5=CC(=C(C(=C5)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.